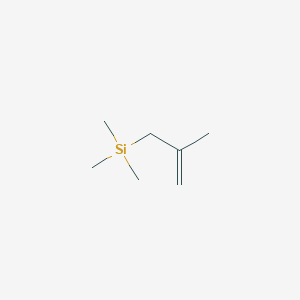

Methallyltrimethylsilane

Vue d'ensemble

Description

It is a colorless liquid with a boiling point of approximately 109-111°C and a density of 0.73 g/mL at 25°C . This compound is widely used in organic synthesis due to its ability to act as an allyl donor in various chemical reactions.

Méthodes De Préparation

Methallyltrimethylsilane can be synthesized through several methods:

Synthetic Routes: One common method involves the reaction of trimethylchlorosilane with methallyl chloride in the presence of a base such as sodium hydride. The reaction proceeds as follows[ \text{(CH}_3\text{)}_3\text{SiCl} + \text{CH}_2\text{=C(CH}_3\text{)CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{C(CH}_3\text{)=CH}_2 + \text{NaCl} ]

Industrial Production: Industrially, this compound is produced by the reaction of silane with isobutylene under controlled conditions to achieve high purity and yield.

Analyse Des Réactions Chimiques

Methallyltrimethylsilane undergoes various types of chemical reactions:

Oxidation: It can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert it into simpler silanes.

Substitution: It participates in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as halogens.

Major Products: The major products formed depend on the specific reaction conditions but often include silanols, siloxanes, and substituted silanes

Applications De Recherche Scientifique

Methallyltrimethylsilane has a wide range of applications in scientific research:

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug synthesis and development.

Mécanisme D'action

The mechanism of action of methallyltrimethylsilane involves its role as an allyl donor in catalytic reactions. For instance, in Grignard Nozaki-Hiyama methallylations, it acts as an efficient allyl donor, proceeding via iridium-catalyzed transfer hydrogenation. The molecular targets and pathways involved include the activation of the allyl group and its subsequent transfer to the substrate.

Comparaison Avec Des Composés Similaires

Methallyltrimethylsilane can be compared with other similar compounds such as:

Allyltrimethylsilane: Similar in structure but lacks the methyl group on the allyl moiety.

Vinyltrimethylsilane: Contains a vinyl group instead of an allyl group.

Trimethylsilylacetylene: Contains an acetylene group instead of an allyl group.

This compound is unique due to its specific structure, which allows for selective reactions and high reactivity in enantioselective synthesis .

Activité Biologique

Methallyltrimethylsilane (MTS), with the chemical formula , is a silane compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its potential applications in drug synthesis, its role as a reagent in chemical reactions, and its derivatives' biological effects.

MTS is a colorless liquid with a boiling point of approximately 109-111°C and a density of 0.73 g/mL at 25°C. It is primarily utilized as an allyl donor in enantioselective reactions, which are crucial for producing chiral molecules. Additionally, it serves as a precursor in synthesizing other organosilicon compounds and silicon-based materials.

The biological activity of MTS is primarily investigated through its derivatives, which have shown potential in various biochemical pathways. The compound's mechanism of action is not fully elucidated; however, it is known to participate in several chemical reactions that may influence biological systems.

Key Findings:

- Reactivity : MTS has been shown to react under specific conditions to produce various products, including fluorohydrins when treated with triethylamine trihydrofluoride . This reactivity can be harnessed for synthesizing biologically active compounds.

- Synthesis of Therapeutic Agents : MTS derivatives are being explored for their roles in synthesizing immunosuppressive agents such as FK506 and thrombin inhibitors . These applications highlight the compound's potential in developing new therapeutic drugs.

Case Studies

-

Fluorohydrin Synthesis : A study demonstrated that MTS could be converted to fluorohydrins with high regioselectivity when treated with HF·Et3N. This reaction provides insights into how MTS can be utilized to synthesize compounds with potential biological activity .

Reaction Conditions Yield (%) Observations HF·Et3N at RT 65 High regioselectivity observed mCPBA + HF·Et3N Varied Volatility issues noted with epoxide - Antitumor Activity : Research into related silane compounds has shown promising antitumor activity. For instance, compounds derived from allylsilanes have been evaluated for their effects on leukemia cells, suggesting that similar derivatives of MTS may exhibit bioactivity worth exploring further .

Pharmacokinetics and Safety

The pharmacokinetic properties of MTS derivatives are crucial for understanding their bioavailability and therapeutic potential. Factors such as chemical structure, route of administration, and individual physiological characteristics significantly influence these properties. Safety assessments indicate that while the compound shows promise, comprehensive toxicological studies are necessary to ensure safe application in medicinal chemistry.

Propriétés

IUPAC Name |

trimethyl(2-methylprop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVJMAKUWHECNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349033 | |

| Record name | Methallyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-38-1 | |

| Record name | Methallyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18292-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methallyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methallyltrimethylsilane function as a reagent in organic synthesis?

A1: this compound acts as a source of the methallyl group (CH2=C(CH3)CH2-) in various organic reactions. It participates in Lewis acid-mediated reactions with electrophiles, effectively adding the methallyl group to the target molecule. For example, it reacts with vinyl diazonium ions in the presence of a Lewis acid to yield β-allyl-α-diazo carbonyl products. [] This approach allows for the synthesis of complex diazo-containing molecules.

Q2: Can you describe a specific application of this compound in the synthesis of complex molecules?

A3: this compound plays a crucial role in synthesizing 2-oxindoles with an all-carbon quaternary center at the pseudobenzylic position. [] The reaction involves a Lewis acid-catalyzed reaction of in-situ generated 2H-indol-2-one with this compound, resulting in the desired product. This method offers a straightforward approach to access valuable 2-oxindole derivatives.

Q3: Are there any analytical applications of this compound?

A4: Yes, this compound is utilized in the synthesis of trimethylsilyl 2-methylprop-2-ene-1-sulfinate (Vogel’s silyl sulfinate), a valuable derivatizing agent for quantitative GC-MS analysis. [] It readily silylates carbohydrates and other polyhydroxylated compounds, producing gaseous byproducts (SO2 and isobutene) that don't interfere with analysis. This characteristic makes it suitable for quantifying compounds like ribose and malic acid.

Q4: How does the structure of this compound influence its reactivity?

A5: The presence of the trimethylsilyl group in this compound increases the nucleophilicity of the allylic carbon, making it more reactive towards electrophiles. Additionally, the methyl substituent on the double bond introduces steric hindrance, which can influence the regio- and stereoselectivity of reactions. For example, in the Lewis acid-mediated reaction with vinyl diazonium ions, the steric bulk of the trimethylsilyl and methyl groups likely directs the electrophilic attack to the less hindered end of the allyl system. [] This structural feature highlights the significance of steric effects in controlling reaction outcomes.

Q5: What are the potential limitations or challenges associated with the use of this compound?

A6: One potential challenge in using this compound is its sensitivity to strong acids and bases. Careful control of reaction conditions is essential to prevent undesired side reactions. Additionally, the stereochemical outcome of reactions involving this compound can be unpredictable, requiring thorough investigations and optimization for each specific application. [] Understanding these limitations and potential challenges is crucial for successfully incorporating this reagent into synthetic strategies.

Q6: How does this compound contribute to the understanding of reaction mechanisms?

A7: The use of this compound as a nucleophile in competition experiments with isopropanol helped elucidate the mechanism of glycosylation reactions. [] This approach, coupled with kinetic isotope effect studies and computational calculations, provided valuable insights into the SN1-like and SN2-like pathways involved in the formation of different glycosidic linkages. This highlights the importance of this compound as a tool for mechanistic investigations in organic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.